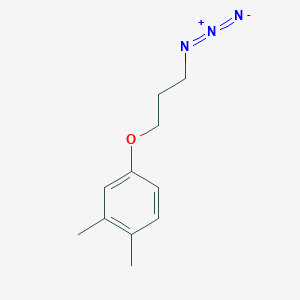
Isopropenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropenylacetate, also known as prop-1-en-2-yl acetate, is an organic compound that is the acetate ester of the enol tautomer of acetone. This colorless liquid is significant commercially as the principal precursor to acetylacetone. It is used in organic synthesis to prepare enol acetates of ketones and acetonides from diols .
Preparation Methods
Isopropenylacetate is prepared by treating acetone with ketene . The reaction involves the following steps:
Synthetic Route: Acetone is treated with ketene to produce iso-propenylacetate.
Reaction Conditions: The reaction typically requires heating over a metal surface, which causes iso-propenylacetate to rearrange to acetylacetone.
In industrial production, iso-propenylacetate can be synthesized through various methods, including free radical polymerization and emulsion polymerization. For example, terpolymers of butyl acrylate, methyl methacrylate, and iso-propenylacetate can be prepared via seeded emulsion polymerization with potassium persulfate as an initiator .
Chemical Reactions Analysis
Isopropenylacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form acetylacetone.
Reduction: Reduction reactions can convert it into other isopropenyl esters.
Substitution: This compound can be used to prepare other isopropenyl esters by transesterification.
Common reagents and conditions used in these reactions include metal surfaces for heating, free radical initiators like potassium persulfate, and various catalysts for polymerization . Major products formed from these reactions include acetylacetone and other isopropenyl esters .
Scientific Research Applications
Isopropenylacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to prepare enol acetates of ketones and acetonides from diols.
Biology: It is used in the synthesis of bioactive molecules and as a reagent in various biochemical reactions.
Medicine: this compound is used in the synthesis of pharmaceutical compounds and drug intermediates.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which iso-propenylacetate exerts its effects involves its ability to act as an acetylating agent. It can acetylate various substrates, including alcohols, phenols, and amines, through esterification reactions. The molecular targets and pathways involved include the formation of enol acetates and the rearrangement to acetylacetone upon heating .
Comparison with Similar Compounds
Isopropenylacetate can be compared with other similar compounds, such as:
Acetic Anhydride: A commonly used acetylating agent that requires basic or acid catalysts for activation.
Ethyl Acetate: Another acetylating agent used in selective acetylation of primary alcohols.
Isoamyl Acetate: Used in the synthesis of esters and as a flavoring agent
This compound is unique in its ability to act as a green reagent for the chemical upgrading of glycerol into valuable products under continuous-flow conditions . This makes it a cost-effective and environmentally friendly alternative to other acetylating agents.
Properties
Molecular Formula |
C5H7O2- |
|---|---|
Molecular Weight |
99.11 g/mol |
IUPAC Name |
3-methylbut-3-enoate |
InChI |
InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h1,3H2,2H3,(H,6,7)/p-1 |
InChI Key |
IGRURXZWJCSNKU-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-bromopyrazolo[1,5-a]pyrimidin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B8374784.png)
![6-[4-[3-[2-Hydroxy-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]propylamino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B8374790.png)


![3-Benzoyl-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8374808.png)








